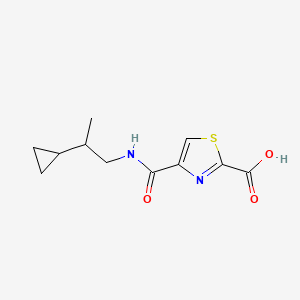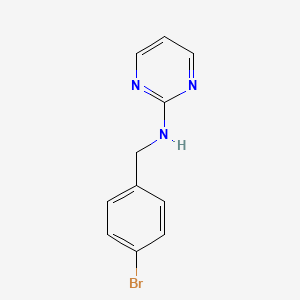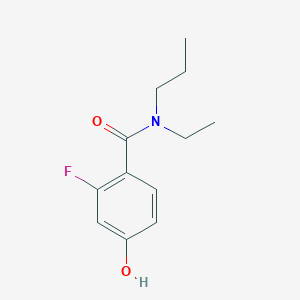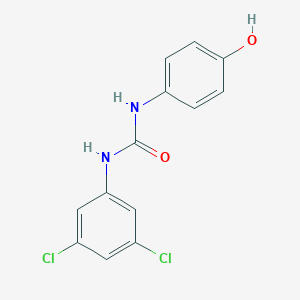![molecular formula C14H16ClN3O B6632533 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide](/img/structure/B6632533.png)
2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide, also known as CQMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the medical field. CQMA is a derivative of chloroquine, which is an antimalarial drug. It has been found to exhibit promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and autoimmune disorders.
作用机制
The mechanism of action of 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide has also been found to inhibit autophagy, which is a process that cancer cells use to survive under stress conditions. In Alzheimer's disease, 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide has been found to inhibit the aggregation of amyloid beta, which is a protein that is associated with the disease.
Biochemical and Physiological Effects:
2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of lysosomal enzymes, which are involved in the breakdown of cellular components. Additionally, 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide has been found to inhibit the activity of protein kinases, which are enzymes that regulate various cellular processes. 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide has also been found to modulate the activity of ion channels, which are involved in the regulation of cellular signaling.
实验室实验的优点和局限性
The advantages of using 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide in lab experiments include its potential to exhibit anticancer and neuroprotective properties. Additionally, 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide has been found to modulate the immune system, which could have potential applications in the treatment of autoimmune disorders. However, the limitations of using 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
未来方向
There are several future directions for the research on 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide. One potential direction is to investigate its potential applications in the treatment of autoimmune disorders. Additionally, further research is needed to understand the mechanism of action of 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide and its potential applications in the treatment of Alzheimer's disease. Furthermore, the potential use of 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide as a chemotherapeutic agent in the treatment of cancer warrants further investigation.
合成方法
The synthesis of 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide involves the reaction of 7-chloroquinoline-4-carbaldehyde with N-ethyl-N-methylacetamide. The reaction is catalyzed by a base and carried out under reflux conditions. The resulting product is purified using column chromatography to obtain a pure form of 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide.
科学研究应用
2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide has been extensively studied for its potential applications in the medical field. It has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. Additionally, 2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide has been found to have neuroprotective effects and has been proposed as a potential treatment for Alzheimer's disease. It has also been found to modulate the immune system and has potential applications in the treatment of autoimmune disorders.
属性
IUPAC Name |
2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-3-18(2)14(19)9-17-12-6-7-16-13-8-10(15)4-5-11(12)13/h4-8H,3,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBTZTLIHSIKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)CNC1=C2C=CC(=CC2=NC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4-bromo-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B6632452.png)

![(3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B6632479.png)

![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N,4-dimethylbenzamide](/img/structure/B6632496.png)



![4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile](/img/structure/B6632521.png)




![(2R)-2-[(4-tert-butylphenyl)sulfonylamino]-4-hydroxybutanoic acid](/img/structure/B6632559.png)